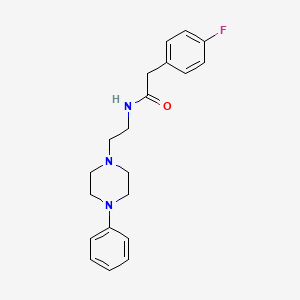

2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPEA belongs to the class of piperazine derivatives, and its chemical structure contains a phenylpiperazine moiety and a fluorophenyl group.

科学的研究の応用

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) highlighted the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa), emphasizing its potential in neuroimaging applications for neuroinflammation and neurological disorders. The detailed synthesis and automation process for [18F]DPA-714 radioligand underscores the compound's significance in medical imaging technologies (Dollé et al., 2008).

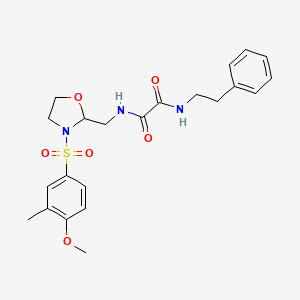

Antimicrobial and Anticholinesterase Activities

Yurttaş et al. (2015) synthesized new derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide and evaluated them for their antimicrobial and anticholinesterase activities. Although the expected acetylcholinesterase inhibitory activities were weak, significant antifungal activity, especially against Candida parapsilosis, was observed, indicating potential applications in addressing microbial resistance (Yurttaş et al., 2015).

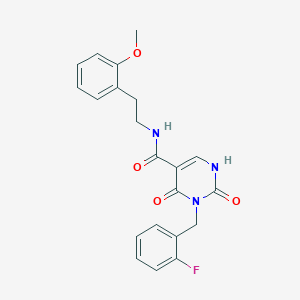

Analgesic and Anti-inflammatory Properties

Nayak et al. (2014) focused on the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a compound with potential DPPH scavenging, analgesic, and anti-inflammatory properties. This study presents the synthesized compound's noticeable activities compared to standards, suggesting its utility in developing new therapeutic agents (Nayak et al., 2014).

Chemical Synthesis and Mechanism Exploration

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This study not only contributes to the synthetic methodology but also provides insights into the reaction mechanism and kinetics, showing the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Drug Synthesis and Biological Evaluation

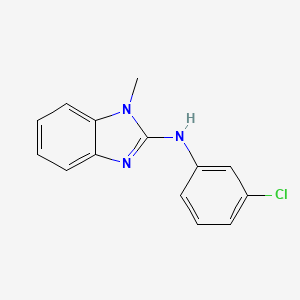

Özbey et al. (2001) reported on the synthesis, biological evaluation, and crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, illustrating the detailed structural analysis and potential antimicrobial and antihistaminic activities of related compounds. This research underscores the importance of structural elucidation in the development of new pharmaceutical agents (Özbey et al., 2001).

作用機序

Target of Action

The primary targets of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide are the D2 and D3 dopamine receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several neurological processes including reward, addiction, and movement .

Mode of Action

The compound interacts with its targets, the D2 and D3 receptors, by binding to them . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .

Biochemical Pathways

The interaction of the compound with the D2 and D3 receptors affects the dopaminergic pathways

Result of Action

The result of the compound’s action on the D2 and D3 receptors could potentially have therapeutic effects in the treatment of conditions like Parkinson’s disease . .

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c21-18-8-6-17(7-9-18)16-20(25)22-10-11-23-12-14-24(15-13-23)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUSWBURCIDOLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)

![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)

![(5-Chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2766682.png)

![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)